6-Methoxy-5-(trifluoromethyl)nicotinaldehyde

Physical organic chemistry Substituent effects Medicinal chemistry

6-Methoxy-5-(trifluoromethyl)nicotinaldehyde (CAS 1211519-38-8) is the patent-validated regioisomer for kinase inhibitor and glucokinase activator programs, featuring a 6-methoxy/5-trifluoromethyl substitution that creates an essential electronic gradient (Δσ ≈ 0.70) for target engagement. This specific regioisomer confers a 47.7-fold potency advantage over the 2-CF3 analog in TRPV1 antagonism. The 3-aldehyde group enables oxime/hydrazone conjugation for PROTAC linker chemistry and covalent probes. Procure with standard analytical QC documentation.

Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
Cat. No. B8053169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-5-(trifluoromethyl)nicotinaldehyde
Molecular FormulaC8H6F3NO2
Molecular Weight205.13 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)C=O)C(F)(F)F
InChIInChI=1S/C8H6F3NO2/c1-14-7-6(8(9,10)11)2-5(4-13)3-12-7/h2-4H,1H3
InChIKeyVOYXMTVTDCEXRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-5-(trifluoromethyl)nicotinaldehyde: A Strategic Building Block for Pharmaceutical and Agrochemical Synthesis


6-Methoxy-5-(trifluoromethyl)nicotinaldehyde (CAS 1211519-38-8, MFCD18254532) is a polysubstituted pyridine-3-carbaldehyde derivative featuring a C8H6F3NO2 molecular framework with a molecular weight of 205.13 g/mol . The compound incorporates three synergistic functional motifs on the nicotinaldehyde core: an aldehyde group at the 3-position serving as a reactive handle for covalent conjugation, a methoxy group at the 6-position providing electron-donating character, and a trifluoromethyl group at the 5-position conferring strong electron-withdrawing properties alongside enhanced metabolic stability and lipophilicity . This specific 6-methoxy-5-trifluoromethyl substitution pattern distinguishes it from other nicotinaldehyde derivatives in fragment-based drug discovery and agrochemical intermediate applications.

Why 6-Methoxy-5-(trifluoromethyl)nicotinaldehyde Cannot Be Replaced by Common Nicotinaldehyde Analogs in Fragment-Based Design


Simple substitution with unsubstituted nicotinaldehyde, 6-methoxynicotinaldehyde lacking the trifluoromethyl group, or 5-(trifluoromethyl)nicotinaldehyde lacking the 6-methoxy group fundamentally alters the electronic landscape, conformational preferences, and metabolic profile of derived compounds. The methoxy group at the 6-position contributes an electron-donating resonance effect (+M) that modulates the electrophilicity of the aldehyde and influences regioselectivity in subsequent transformations, while the trifluoromethyl group at the 5-position exerts a strong electron-withdrawing inductive effect (-I) that impacts the basicity of the pyridine nitrogen (pKa reduction) and enhances metabolic stability through oxidative blocking [1]. The 6-methoxy-5-trifluoromethyl substitution pattern is explicitly enumerated as a preferred embodiment in multiple kinase inhibitor patent families [2], indicating that this specific regioisomeric arrangement has been validated for target engagement where alternative substitution patterns fail.

Quantitative Differentiation of 6-Methoxy-5-(trifluoromethyl)nicotinaldehyde Versus Structural Analogs: A Procurement-Focused Evidence Assessment


Electronic Property Differentiation: Trifluoromethyl Substitution Confers Distinct Hammett σ Values Relative to Non-Fluorinated Analogs

The 5-trifluoromethyl substituent in the target compound carries a Hammett σm value of approximately +0.43, compared to σm ≈ -0.07 for a hydrogen substituent in the unsubstituted 6-methoxynicotinaldehyde analog [1]. This electron-withdrawing effect reduces the pKa of the pyridine nitrogen by an estimated 1.5-2.0 log units relative to the non-fluorinated comparator, altering hydrogen-bond acceptor capacity and protonation state at physiological pH [2]. The combined methoxy (σp ≈ -0.27) and trifluoromethyl (σm ≈ +0.43) substituents create a push-pull electronic system absent in mono-substituted analogs.

Physical organic chemistry Substituent effects Medicinal chemistry Structure-activity relationship

Regioisomeric Differentiation in TRPV1 Antagonist Activity: 5-Trifluoromethylpyridine Derivatives Exhibit 47.7-Fold Potency Variation Versus Alternative Regioisomers

In a comparative structure-activity relationship study of trifluoromethylpyridine derivatives as hTRPV1 antagonists, the position of the trifluoromethyl group on the pyridine ring dramatically influenced antagonist potency [1]. A 5-trifluoromethylpyridine derivative (structurally analogous to the core of 6-methoxy-5-(trifluoromethyl)nicotinaldehyde) exhibited a Ki value of 0.6 nM against hTRPV1, whereas the corresponding 2-trifluoromethylpyridine regioisomer showed a Ki of 28.6 nM under identical assay conditions [1]. This represents a 47.7-fold difference in binding affinity attributable solely to the positional change of the trifluoromethyl substituent from the 5-position to the 2-position.

TRPV1 antagonism Pain therapeutics Regioisomer potency Pyridine positional effects

6-Alkoxy Substitution Confers Superior nAChR Binding Modulation Versus 6-Halo Analogs in Nicotine Derivative Series

Patent literature describing methods for synthesizing and regioselectively substituting 6-halo- and 6-alkoxy nicotine derivatives demonstrates that 6-alkoxy substituted compounds (including 6-methoxy derivatives analogous to the target compound) exhibit distinct pharmacological profiles compared to their 6-halo counterparts as nicotinic acetylcholine receptor (nAChR) modulators [1]. The patent explicitly claims active compounds for modulating nAChRs wherein the 6-position substitution is selected from alkoxy (including methoxy), differentiating these from 6-halo analogs (chloro, bromo, fluoro) that are described as distinct intermediates with different receptor engagement properties [1].

Nicotinic acetylcholine receptor nAChR modulation 6-Alkoxy vs 6-halo Receptor binding

Explicit Incorporation as Preferred Embodiment in Glucokinase Activator Patent Differentiates Target Compound from Non-Enumerated Analogs

In patent WO2012008563A1 claiming nitrogen-containing heterocyclic compounds with glucokinase (GK) activating activity, the 6-methoxy-5-(trifluoromethyl)pyridine moiety is explicitly enumerated as a preferred embodiment in multiple compound examples, whereas alternative substitution patterns (e.g., 6-ethoxy, 6-hydroxy, 5-methyl, or unsubstituted pyridine) are either claimed only in generic Markush structures or absent from preferred embodiments entirely [1]. This explicit enumeration in the preferred embodiment section carries legal and commercial significance for freedom-to-operate considerations and indicates that this specific substitution pattern has demonstrated superior performance in GK activation assays during patent prosecution.

Glucokinase activation Diabetes therapeutics Patent SAR Preferred embodiment

High-Value Application Scenarios for 6-Methoxy-5-(trifluoromethyl)nicotinaldehyde Based on Quantified Differentiation Evidence


Fragment-Based Drug Discovery Requiring Balanced Electronic Push-Pull Character for Target Engagement

This compound is optimally deployed in fragment-based drug discovery campaigns where the simultaneous presence of electron-donating (6-methoxy) and electron-withdrawing (5-trifluoromethyl) substituents creates a defined electronic gradient (Δσ ≈ 0.70 between substituent Hammett values) that enhances binding interactions with protein pockets containing complementary electrostatic features [1]. The 5-trifluoromethyl group additionally confers metabolic stability advantages through oxidative blocking at that position [2]. The target compound offers a verifiable electronic differentiation that non-fluorinated 6-methoxynicotinaldehyde (CAS 65873-72-5) cannot provide.

Synthesis of Glucokinase Activators and Kinase Inhibitors with Validated Preferred Embodiment Status

Procurement of this specific 6-methoxy-5-(trifluoromethyl)nicotinaldehyde is indicated for medicinal chemistry programs targeting glucokinase (GK) activation or serine/threonine kinase inhibition where this substitution pattern is explicitly enumerated as a preferred embodiment in patent literature [3]. The compound serves as a key intermediate for constructing advanced leads in diabetes and oncology therapeutic areas with documented freedom-to-operate positioning relative to generic pyridine analogs. Alternative substitution patterns (6-ethoxy, 6-hydroxy, or 5-methyl) lack this preferred embodiment status and may not replicate the same patent-validated activity profile.

Development of TRPV1 Antagonists and nAChR Modulators Leveraging 5-Trifluoromethyl and 6-Alkoxy Regiochemistry

The 5-trifluoromethyl regioisomeric arrangement present in this compound is essential for TRPV1 antagonist programs where a 47.7-fold potency advantage over the 2-trifluoromethyl regioisomer has been documented in vitro [4]. Similarly, the 6-methoxy substitution pattern is claimed as an active nAChR modulator in patent literature, distinguishing it from 6-halo analogs that serve merely as synthetic intermediates rather than active pharmacophores [5]. Procurement of this specific compound is scientifically justified for pain therapeutic and neuroscience programs where the 5-trifluoromethyl/6-alkoxy combination is pharmacologically required rather than synthetically interchangeable.

Synthesis of PROTACs and Covalent Probes Requiring Aldehyde Reactivity with Tuned Electrophilicity

The aldehyde functionality at the 3-position of this compound serves as a reactive handle for oxime/hydrazone formation in PROTAC (Proteolysis-Targeting Chimera) linker chemistry and covalent probe development [1]. The electron-withdrawing 5-trifluoromethyl group increases aldehyde electrophilicity (predicted increase in reaction rate with nucleophiles vs non-fluorinated analog), while the 6-methoxy group provides synthetic versatility for subsequent pyridine ring functionalization. This tuned electrophilicity differentiates the compound from 6-methoxynicotinaldehyde, which exhibits lower aldehyde reactivity due to the absence of the electron-withdrawing trifluoromethyl substituent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methoxy-5-(trifluoromethyl)nicotinaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.